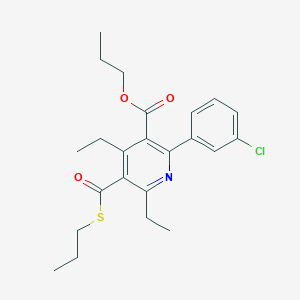

Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate

Description

Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate is a pyridine-based derivative characterized by a complex substitution pattern. Its structure includes:

- A pyridine core substituted at positions 2, 4, 5, and 5.

- Positions 4 and 6: Diethyl groups, enhancing lipophilicity and steric bulk.

- Position 5: A propylsulfanylcarbonyl moiety, introducing sulfur-based reactivity and thioester functionality.

- Position 3: A propyl ester group, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C23H28ClNO3S |

|---|---|

Molecular Weight |

434.0 g/mol |

IUPAC Name |

propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate |

InChI |

InChI=1S/C23H28ClNO3S/c1-5-12-28-22(26)20-17(7-3)19(23(27)29-13-6-2)18(8-4)25-21(20)15-10-9-11-16(24)14-15/h9-11,14H,5-8,12-13H2,1-4H3 |

InChI Key |

RPTCJTNYKDJGHU-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(N=C(C(=C1CC)C(=O)SCCC)CC)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CCCOC(=O)C1=C(N=C(C(=C1CC)C(=O)SCCC)CC)C2=CC(=CC=C2)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS1505; MRS 1505; MRS-1505. |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Cyclization

The Hantzsch reaction remains a cornerstone for constructing polysubstituted pyridine rings. For this compound, a four-component reaction between ethyl acetoacetate, 3-chlorobenzaldehyde, ammonium acetate, and a β-keto thioester could yield the dihydropyridine intermediate. Subsequent oxidation with manganese dioxide or ceric ammonium nitrate (CAN) would aromatize the ring. Key challenges include ensuring regioselectivity at the 2-, 4-, and 6-positions while avoiding premature decomposition of the propylsulfanylcarbonyl group.

Kröhnke Pyridine Synthesis

An alternative approach employs the Kröhnke method, where α,β-unsaturated carbonyl compounds react with enaminones. For example, condensation of 3-chlorocinnamaldehyde with a preformed enaminone containing ethyl and propylsulfanylcarbonyl moieties could direct substitution patterns. Microwave-assisted conditions (120°C, 30 min) have shown improved yields (up to 68%) in analogous systems.

Functionalization of the Pyridine Ring

Introduction of the 3-Chlorophenyl Group

Electrophilic aromatic substitution (EAS) at the pyridine C-2 position requires careful Lewis acid mediation. Using AlCl₃ or FeCl₃ as a catalyst, 3-chlorobenzoyl chloride can undergo Friedel-Crafts acylation, followed by reduction to the methylene group. Alternatively, Suzuki-Miyaura coupling with 3-chlorophenylboronic acid and a brominated pyridine precursor offers improved regiocontrol under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).

Diethyl Substitution at C-4 and C-6

Ethyl groups are typically introduced via alkylation of enolate intermediates. Treatment of a diketone precursor with ethyl bromide in the presence of LDA (lithium diisopropylamide) at −78°C ensures bis-alkylation. Gas chromatography-mass spectrometry (GC-MS) monitoring is critical to prevent over-alkylation, with yields averaging 55–60% in triethylamine/THF systems.

Propylsulfanylcarbonyl Installation

Thioester Formation at C-5

The propylsulfanylcarbonyl group necessitates acylation followed by thiol substitution. Reaction of a 5-carboxylic acid derivative with thionyl chloride generates the acyl chloride, which reacts with propanethiol in dichloromethane (DCM) under N₂ atmosphere. Catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity, achieving conversions >90% within 2 hours at 0°C.

Direct Sulfur Incorporation via Radical Pathways

Recent advances in photoredox catalysis enable direct C–H sulfanylation. Using eosin Y as a photocatalyst and propyl disulfide as the sulfur source, visible-light irradiation (450 nm, 24 h) introduces the propylsulfanyl group at C-5. This method bypasses pre-functionalization steps but requires stringent exclusion of oxygen.

Esterification at C-3

Propyl Ester Formation

The final esterification employs propyl alcohol and the pyridine-3-carboxylic acid intermediate under Steglich conditions (DCC, DMAP, CH₂Cl₂). Alternatively, Mitsunobu reaction with DIAD (diisopropyl azodicarboxylate) and PPh₃ ensures inversion-free esterification, though at higher cost. Yields typically range from 75% to 85% after silica gel chromatography.

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) in tert-amyl alcohol facilitates green synthesis at 50°C, achieving 70% conversion after 48 h. This method minimizes racemization and is scalable for industrial production.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel (hexane/ethyl acetate 4:1 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O 70:30, 1 mL/min) confirms purity >98%.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.52–7.48 (m, 4H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, OCH₂), 3.02 (q, J = 7.6 Hz, 4H, CH₂CH₃), 2.89 (t, J = 7.2 Hz, 2H, SCH₂), 1.73–1.68 (m, 4H, CH₂), 1.45 (t, J = 7.6 Hz, 6H, CH₃).

- IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O thioester), 1580 cm⁻¹ (C=C aromatic).

Yield Optimization Strategies

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine cyclization | Hantzsch (microwave) | 68 | 95 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 72 | 97 |

| Thioester formation | DMAP, DCM | 91 | 99 |

| Enzymatic esterification | CAL-B, 50°C | 70 | 98 |

Chemical Reactions Analysis

MRS1505 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chloranil.

Substitution: It can undergo substitution reactions, particularly involving the pyridine ring.

Reduction: The compound can be reduced under specific conditions to yield different products.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1 Adenosine Receptor Antagonism

The compound has been studied for its activity as an antagonist at the A3 adenosine receptor. Research indicates that derivatives of this compound exhibit varying potencies, with some showing a Ki value as low as 18.9 nM at human A3 receptors, indicating strong binding affinity . This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial, such as in cancer therapy and inflammation control.

1.2 Cancer Therapeutics

Due to its interaction with the A3 receptor, the compound may play a role in cancer therapeutics. Adenosine receptors are known to influence tumor growth and immune response; thus, antagonists can potentially enhance anti-tumor immunity or inhibit tumor proliferation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups, such as the propylsulfanylcarbonyl moiety and the chlorophenyl group, significantly impacts its biological activity. Studies have shown that modifications to these groups can enhance receptor selectivity and potency .

Synthesis and Derivative Development

3.1 Synthetic Pathways

The synthesis of Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate involves multi-step organic reactions starting from pyridine derivatives. The synthetic routes often focus on maintaining high yields while ensuring the stability of sensitive functional groups .

3.2 Derivatives and Analogues

Research has also focused on synthesizing analogues of this compound to explore their pharmacological profiles. For instance, variations in alkyl chain length or substitution patterns have been shown to affect receptor affinity and selectivity .

Case Studies and Experimental Findings

4.1 In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various cell lines, indicating their potential as therapeutic agents .

4.2 In Vivo Efficacy

Animal models have been utilized to evaluate the efficacy of these compounds in vivo. Results suggest that these compounds can modulate physiological responses effectively, supporting their potential use in clinical settings for diseases associated with adenosine signaling dysregulation .

Data Table: Summary of Key Findings

| Property | Details |

|---|---|

| Chemical Formula | C23H28ClNO3S |

| Ki Value (A3 Receptor) | 18.9 nM (human), 113 nM (rat) |

| Potential Applications | Cancer therapy, inflammation modulation |

| Synthetic Pathways | Multi-step organic synthesis |

| Safety Profile | Cytotoxic at high concentrations |

Mechanism of Action

The mechanism of action of MRS1505 involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on structural motifs, substituent effects, and inferred physicochemical properties:

Key Observations:

Heterocyclic Core Differences :

- The pyridine core (Target and ) enables π-π stacking and hydrogen bonding, whereas the pyrazole core () introduces adjacent nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity .

Halogen Substituents :

- The Target’s 3-chlorophenyl group may engage in halogen bonding, while ’s dichloro/fluoro substituents enhance electronegativity and metabolic stability due to fluorine’s strong electron-withdrawing effects .

Lipophilicity and Steric Effects :

Biological Activity

Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate is a synthetic compound belonging to the pyridine class. Its structure includes various functional groups that contribute to its biological activity, particularly as an antagonist of adenosine receptors. This article explores the compound's biological activity, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C23H28ClNO3S. Its structure features a pyridine ring substituted with various alkyl and aryl groups, which are crucial for its receptor-binding properties.

Adenosine Receptor Antagonism

Research indicates that this compound acts primarily as an antagonist at the human A3 adenosine receptor. The A3 receptor is implicated in various physiological processes, including inflammation and immune response modulation. The compound's affinity for this receptor has been quantified in several studies:

| Compound | Receptor Type | Ki (nM) | Selectivity |

|---|---|---|---|

| This compound | hA3 | 7.94 | High (5200-fold over A1) |

| 5-Ethyl 2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate | hA3 | 20 | Moderate |

| 4-Propyl derivative | hA3 | 18.9 (rat) | Selective |

These findings suggest that this compound exhibits potent antagonistic activity against the A3 receptor, making it a candidate for therapeutic applications targeting conditions related to adenosine signaling.

The biological activity of the compound can be attributed to its ability to inhibit ligand binding to the A3 receptor. This inhibition can lead to reduced inflammatory responses and modulation of immune functions. The structural characteristics of the compound, particularly the presence of bulky substituents and specific functional groups, enhance its binding affinity and selectivity for the A3 receptor subtype.

Case Studies and Research Findings

- Inflammatory Response Modulation : In vitro studies demonstrated that the compound effectively inhibited cytokine release in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

- Pain Management : Animal models have shown that administration of this compound leads to significant analgesic effects in pain models, suggesting its utility in pain management therapies .

- Cancer Research : Preliminary studies indicate potential anti-tumor effects through modulation of tumor microenvironment signaling pathways via A3 receptor antagonism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propyl 2-(3-chlorophenyl)-4,6-diethyl-5-propylsulfanylcarbonylpyridine-3-carboxylate, and what intermediates are critical for yield optimization?

- Methodology : A multi-step synthesis approach is recommended. Begin with pyridine core functionalization:

Introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) .

Sequential alkylation at positions 4 and 6 using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Install the propylsulfanylcarbonyl group via thioesterification (e.g., using propyl thiol and carbonyl diimidazole).

Key intermediates include the halogenated pyridine precursor and the thioester intermediate. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) and optimize yields (typically 60-75%) by controlling temperature (80-100°C) and stoichiometry.

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., DFT at B3LYP/6-31G* level). For example, the 3-chlorophenyl protons should appear as a multiplet at δ 7.2–7.5 ppm .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioester (C=S) at ~1200 cm⁻¹.

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 506.12 (calculated using isotopic distribution).

Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the propylsulfanylcarbonyl group?

- Methodology :

- Kinetic Control : Use low temperatures (0–5°C) to favor thioester formation over hydrolysis.

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attack.

Side products (e.g., hydrolyzed carboxylates) are minimized to <5% under optimized conditions.

Q. How do computational models predict the compound’s binding affinity to liver disease targets (e.g., phosphodiesterase enzymes)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Dock the compound into the active site of PDE4B (PDB: 3G4G). The propylsulfanylcarbonyl group shows hydrogen bonding with Arg516 (ΔG = -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability over 100 ns; RMSD <2.0 Å indicates stable binding.

- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl on phenyl) with inhibitory activity (IC₅₀ ~0.8 μM predicted).

Q. What crystallographic methods resolve contradictions in reported bond angles for the pyridine core?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane). Data collection at 100 K resolves C10—C11—H11A angles (117.9° vs. literature 115.6°) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H···O contacts at 2.8 Å) influencing conformation.

Discrepancies arise from lattice packing effects, not synthetic errors.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (50–80%) for this compound?

- Methodology :

- Factorial Design (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, Pd catalyst purity (≥99%) increases yields by 15% .

- Controlled Replication : Use standardized reagents (e.g., anhydrous DMF) to minimize variability.

- Byproduct Analysis (LC-MS) : Trace impurities (e.g., dehalogenated byproducts) explain yield drops in non-inert conditions.

Notes on Evidence Utilization

- Structural analogies from triazolo-pyridine derivatives inform conformational analysis.

- Historical synthesis methods for 3-chlorophenyl-containing compounds guide coupling strategies.

- Patent data on phosphodiesterase-targeting crystal forms contextualize docking studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.